2,5-Dichloropyridine-4-sulfonyl fluoride

Description

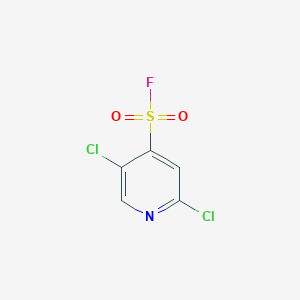

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTSDYPZHBRALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloropyridine 4 Sulfonyl Fluoride

Strategic Approaches to Sulfonyl Fluoride (B91410) Formation from Pyridine (B92270) Precursors

The introduction of a sulfonyl fluoride moiety onto a pyridine ring can be accomplished through several strategic approaches. The most common methods originate from precursors such as sulfonic acids, thiols, sulfonamides, or, most pertinently for this synthesis, sulfonyl chlorides. The conversion of a sulfonyl chloride to a sulfonyl fluoride via nucleophilic halogen exchange is a robust and widely employed strategy. This approach is favored due to the relative accessibility of sulfonyl chlorides, which can often be prepared from corresponding amino compounds through well-established diazotization reactions.

For the synthesis of 2,5-Dichloropyridine-4-sulfonyl fluoride, a logical and effective strategy involves the formation of the precursor 2,5-Dichloropyridine-4-sulfonyl chloride. This intermediate is then converted to the target compound in a dedicated fluorination step. This pathway offers clear advantages in terms of precursor availability and the high efficiency of the final halogen exchange reaction.

Precursor Chemistry and Synthesis of 2,5-Dichloropyridine-4-sulfonyl Chloride

The synthesis of 2,5-Dichloropyridine-4-sulfonyl chloride is a critical phase that begins with the commercially available starting material, 2,5-dichloropyridine (B42133). The process involves a three-step sequence: nitration, reduction, and a diazotization-chlorosulfonylation reaction.

Step 1: Nitration of 2,5-Dichloropyridine

The first step is the regioselective nitration of 2,5-dichloropyridine to yield 2,5-dichloro-4-nitropyridine (B2562619). This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The pyridine nitrogen and the two chlorine atoms are deactivating groups, which makes the reaction conditions stringent. However, the directing effects of these substituents favor the introduction of the nitro group at the C-4 position. The reaction often requires careful temperature control to prevent over-nitration and side-product formation. An alternative approach involves the initial N-oxidation of 2,5-dichloropyridine, which can facilitate nitration at the 4-position, followed by a deoxygenation step. google.com

Step 2: Reduction of 2,5-Dichloro-4-nitropyridine

The subsequent step involves the reduction of the nitro group in 2,5-dichloro-4-nitropyridine to an amino group, forming 4-amino-2,5-dichloropyridine. This transformation is commonly achieved using metal-based reducing agents under acidic conditions. A standard and effective method employs iron powder in the presence of an acid such as acetic acid or hydrochloric acid. semanticscholar.orgglobethesis.com This method is chemoselective, reducing the nitro group without affecting the chloro-substituents on the pyridine ring.

Step 3: Diazotization and Chlorosulfonylation

The final step in the precursor synthesis is the conversion of 4-amino-2,5-dichloropyridine to 2,5-Dichloropyridine-4-sulfonyl chloride. This is accomplished through a Sandmeyer-type reaction. The aminopyridine is first treated with a nitrite (B80452) source, such as sodium nitrite, in a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form an in situ diazonium salt. durham.ac.uk This highly reactive intermediate is then added to a solution saturated with sulfur dioxide and containing a copper(II) chloride catalyst. The diazonium group is replaced by a chlorosulfonyl (-SO₂Cl) group, yielding the desired product. durham.ac.uk

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Nitration | 2,5-Dichloropyridine, HNO₃, H₂SO₄ | Controlled temperature (e.g., 0-100 °C) |

| 2 | Reduction | 2,5-Dichloro-4-nitropyridine, Fe, HCl/Acetic Acid | Elevated temperature |

| 3 | Diazotization/Chlorosulfonylation | 4-Amino-2,5-dichloropyridine, NaNO₂, HCl, SO₂, CuCl₂ | Low temperature (0-5 °C) for diazotization |

Fluorination Reactions and Optimization for this compound Synthesis

The conversion of the sulfonyl chloride to the sulfonyl fluoride represents the final and crucial step in the synthesis of the target compound. This is typically achieved through a nucleophilic halogen exchange (Halex) reaction.

The choice of fluorinating agent is critical for the success of this reaction. Common reagents include potassium fluoride (KF) and potassium bifluoride (KHF₂). While KHF₂ can be effective, it is also corrosive and can react with glass apparatus. Potassium fluoride is often preferred as a milder and more user-friendly alternative.

Recent advancements have led to highly efficient protocols for this transformation. A particularly effective method involves the use of potassium fluoride in a biphasic water/acetone solvent system. google.com This procedure is noted for its simplicity, mild conditions, and high yields. semanticscholar.orggoogle.com The reaction proceeds by direct chloride/fluoride exchange on the sulfonyl group.

Optimization of the reaction conditions involves several factors:

Fluoride Source: An excess of potassium fluoride is typically used to drive the reaction to completion.

Solvent System: A biphasic mixture like water/acetone facilitates the reaction, with the sulfonyl chloride dissolved in the organic phase and the fluoride salt in the aqueous phase.

Temperature: The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate.

Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to enhance the rate of the biphasic reaction, although the KF/water/acetone system often works efficiently without one.

| Parameter | Reagent/Condition | Rationale |

|---|---|---|

| Fluorinating Agent | Potassium Fluoride (KF) | Effective, less corrosive than KHF₂, and readily available. |

| Solvent | Water/Acetone (biphasic) | Allows for mild reaction conditions and simple workup. google.com |

| Temperature | Room Temperature to mild heat (e.g., 40-60 °C) | Balances reaction rate with stability of the product. |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC or GC-MS for completion. |

Regioselectivity: The key regiochemical challenge in this synthesis lies in the initial nitration of 2,5-dichloropyridine. The pyridine nitrogen is a strongly deactivating meta-director, while the chlorine atoms are deactivating ortho-, para-directors. The combined effect directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-4 position, which is para to the C-2 chlorine and meta to the nitrogen. This results in the desired 2,5-dichloro-4-nitropyridine isomer.

Chemoselectivity: The synthetic route requires high chemoselectivity at several stages. During the reduction of the nitro group, the conditions must be chosen to avoid reduction or removal of the chlorine atoms. The use of iron in acid is a well-established method that provides this selectivity. semanticscholar.org Similarly, the final fluorination step must selectively replace the chlorine on the sulfonyl group without affecting the two chlorine atoms on the pyridine ring. The high stability of aryl chlorides compared to the reactivity of the sulfonyl chloride ensures this selectivity under the mild conditions of halogen exchange with KF.

Stereochemistry: The synthetic pathway for this compound does not involve the formation of any chiral centers. Therefore, stereochemical considerations are not a factor in this synthesis.

Maximizing yield and ensuring high purity are paramount in each step of the synthesis.

Nitration: Yield can be enhanced by carefully controlling the temperature and the ratio of nitric to sulfuric acid to minimize side-product formation. Purification of 2,5-dichloro-4-nitropyridine is typically achieved through recrystallization.

Reduction: Driving the reduction to completion is key. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. The resulting 4-amino-2,5-dichloropyridine can be purified by recrystallization or column chromatography.

Diazotization/Chlorosulfonylation: Maintaining a low temperature during the formation of the diazonium salt is critical to prevent its decomposition. The gradual addition of the diazonium salt solution to the SO₂/CuCl₂ mixture helps to control the reaction rate and improve the yield. The product, 2,5-Dichloropyridine-4-sulfonyl chloride, is often isolated by extraction and can be purified by chromatography if necessary.

Fluorination: Using a sufficient excess of the fluorinating agent and allowing adequate reaction time ensures complete conversion. The final product, this compound, can be purified from the reaction mixture by extraction, followed by washing to remove unreacted KF and byproducts. Final purification can be achieved through column chromatography or recrystallization.

Sustainable and Green Chemistry Innovations in this compound Synthesis

Recent efforts in chemical synthesis have focused on developing more environmentally friendly and sustainable processes. Several innovations in the synthesis of sulfonyl fluorides align with the principles of green chemistry and could be applied to the production of this compound.

One significant advancement is the development of fluorination protocols that take place in water. dissertationtopic.net By using a surfactant-based catalytic system, the nucleophilic fluorination of sulfonyl chlorides can be achieved in an aqueous medium, reducing the reliance on volatile organic solvents. dissertationtopic.net

Another green approach involves the synthesis of sulfonyl fluorides directly from thiols or disulfides using an environmentally benign oxidant like NaOCl·5H₂O and potassium fluoride as the fluorine source. This method bypasses the need to pre-form a sulfonyl chloride, potentially shortening the synthetic route and reducing waste. While this would require a different precursor (2,5-dichloro-pyridine-4-thiol), it represents a modern, greener alternative to the traditional pathway. frontiersin.orgapolloscientific.co.uk

For the diazotization step, newer methods aim to avoid the classical Sandmeyer conditions, which can be hazardous. For instance, the use of pyrylium (B1242799) reagents has been shown to convert aminoheterocycles into their corresponding chlorides under milder conditions, which could potentially be adapted for sulfonyl chloride synthesis. nih.gov These innovations offer pathways to synthesize this compound with reduced environmental impact, enhanced safety, and greater efficiency.

Applications in Advanced Organic Synthesis and Materials Science Research

2,5-Dichloropyridine-4-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block

The structure of 2,5-Dichloropyridine-4-sulfonyl fluoride offers multiple reactive sites, making it a potentially versatile building block in organic synthesis. The sulfonyl fluoride group is a robust electrophile known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This "click chemistry" reaction allows for the efficient formation of sulfonamides, sulfonic esters, and other sulfur-containing linkages under mild conditions.

Simultaneously, the two chlorine atoms on the pyridine (B92270) ring can be targeted for substitution through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This multi-functional nature would allow for sequential and controlled modifications, enabling the construction of complex molecules from a single starting scaffold. The differential reactivity of the sulfonyl fluoride compared to the aryl chlorides could allow for selective, stepwise functionalization.

Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound

The pyridine core of the molecule is a foundational element for the synthesis of more elaborate heterocyclic systems.

Theoretically, the chlorine atoms at the 2- and 5-positions could be utilized to build fused ring systems. For example, a double nucleophilic substitution or a sequence of cross-coupling and cyclization reactions could lead to the formation of bicyclic or tricyclic heteroaromatic compounds. The sulfonyl fluoride group could be retained as a functional handle for further modifications or be transformed into other groups as needed for the target structure.

Macrocycles are of significant interest in medicinal and materials chemistry. This compound could serve as a rigid corner piece in the construction of such architectures. A di-functional nucleophile could potentially displace both chlorine atoms to form a large ring, or a stepwise approach involving the sulfonyl fluoride and one of the chlorine atoms could be envisioned to create complex macrocyclic structures with specific pre-organized geometries.

Development of Novel Linkers and Functional Handles via this compound Derivatization

The sulfonyl fluoride moiety is an excellent electrophilic handle. Its reaction with primary and secondary amines to form stable sulfonamides is a cornerstone of SuFEx chemistry. This allows this compound to be used as a linker to connect different molecular fragments. For instance, it could be reacted with a biomolecule and then a reporter molecule via its different reactive sites, creating a bifunctional linker. The resulting sulfonamide linkage is generally very stable, a desirable feature for many applications in chemical biology and materials science.

Application in Polymer Chemistry Research (e.g., as a monomer or cross-linker precursor)

In polymer chemistry, sulfonyl fluorides have been explored for both polymerization and post-polymerization modification. This compound could theoretically be developed into a monomer for step-growth polymerization if reacted with appropriate co-monomers. For example, a reaction with a diamine could lead to the formation of polysulfonamides.

Alternatively, it could be incorporated into a polymer as a pendant group. The sulfonyl fluoride could then be used as a reactive site for cross-linking the polymer chains by reacting it with a multi-functional nucleophile, thereby altering the material's physical properties. The thermal and chemical stability of the resulting linkages would be advantageous.

Exploration in Supramolecular Chemistry Research through Derived Motifs

The pyridine nitrogen and the sulfonyl group in derivatives of this compound can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. By carefully choosing the substituents introduced via the reactive sites, it is possible to design molecules that can self-assemble into well-defined supramolecular structures. These derived motifs could be explored for their ability to form gels, liquid crystals, or other organized assemblies.

Contributions to Medicinal Chemistry and Pharmaceutical Research

2,5-Dichloropyridine-4-sulfonyl Fluoride (B91410) as a Precursor for Pharmacologically Relevant Scaffolds

The inherent reactivity of the sulfonyl fluoride group, coupled with the specific substitution pattern of the pyridine (B92270) ring, makes 2,5-Dichloropyridine-4-sulfonyl fluoride a valuable starting material for creating diverse molecular architectures with potential therapeutic applications.

Synthesis of Pyridine-Based Sulfonamides as Potential Bioactive Agents

The reaction of this compound with a wide array of primary and secondary amines readily yields the corresponding pyridine-based sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the established biological activities of the sulfonamide functional group, which is present in numerous approved drugs. The synthesis is typically straightforward, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion.

The resulting 2,5-dichloropyridine-4-sulfonamide scaffold can be further diversified. The two chlorine atoms on the pyridine ring offer opportunities for subsequent chemical modifications, such as nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to modulate the compound's biological activity and physicochemical properties.

| Reagent | Product Class | Potential Biological Activities |

| Primary Amines | N-substituted pyridine-based sulfonamides | Antibacterial, Antiviral, Anticancer |

| Secondary Amines | N,N-disubstituted pyridine-based sulfonamides | Enzyme inhibition, Receptor modulation |

| Amino Acids | Amino acid-conjugated sulfonamides | Targeted drug delivery, Improved solubility |

| Bioactive Amines | Hybrid molecules with dual pharmacology | Multi-target drug candidates |

This table represents potential outcomes based on the known reactivity of sulfonyl fluorides and the biological relevance of sulfonamides.

Derivatization for Receptor Ligand Design Research

The this compound scaffold is a promising starting point for the design of novel receptor ligands. The sulfonyl fluoride group can act as a covalent warhead, forming a stable bond with specific amino acid residues (such as serine, threonine, tyrosine, or lysine) within the binding site of a target receptor. This covalent interaction can lead to prolonged and potent biological effects.

Furthermore, the dichloropyridine core provides a rigid framework that can be functionalized to achieve high-affinity and selective binding to a variety of receptors. By systematically modifying the substituents on the pyridine ring, medicinal chemists can explore the chemical space around a target receptor and develop ligands with optimized binding characteristics. The chlorine atoms can be replaced with other functional groups to fine-tune properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for receptor recognition.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derived Compounds

Systematic structural modifications of derivatives of this compound are crucial for understanding their biological activity and optimizing their drug-like properties.

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating their biological activity. For derivatives of this compound, SAR studies would typically focus on:

The nature of the substituent on the sulfonamide nitrogen: The size, shape, and electronic properties of the group attached to the sulfonamide nitrogen can significantly impact binding affinity and selectivity for a biological target.

Structure-Property Relationship (SPR) studies aim to understand how molecular structure influences physicochemical properties, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For these derivatives, key SPR considerations would include:

Lipophilicity (logP/logD): The chlorine atoms contribute to the lipophilicity of the molecule. Modifications at these positions can be used to optimize the balance between solubility and membrane permeability.

Aqueous Solubility: The introduction of polar functional groups can enhance the solubility of the compounds, which is often a critical factor for oral bioavailability.

Metabolic Stability: The pyridine ring and its substituents can be sites of metabolic attack. Understanding these metabolic pathways is essential for designing compounds with improved stability and longer half-lives.

| Structural Modification | Potential Impact on Activity (SAR) | Potential Impact on Properties (SPR) |

| Varying the amine in sulfonamide synthesis | Altered binding affinity and selectivity | Modified solubility and lipophilicity |

| Replacing the 2-chloro substituent | Changes in steric and electronic interactions with the target | Altered metabolic stability and pKa |

| Replacing the 5-chloro substituent | Modulation of overall molecular shape and polarity | Impact on crystal packing and solid-state properties |

This table provides a generalized overview of potential SAR and SPR considerations for derivatives of this compound.

Role in Fragment-Based Drug Discovery (FBDD) Strategies as a Fragment Precursor

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. This compound is an excellent candidate for inclusion in fragment libraries as a precursor for more complex molecules.

Its relatively small size and the presence of the reactive sulfonyl fluoride "warhead" make it a valuable tool in FBDD. The sulfonyl fluoride can engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions, allowing for the rapid and efficient linking of this fragment to other molecular building blocks. This enables the construction of larger, more potent molecules in a modular and predictable fashion.

In a typical FBDD workflow, the 2,5-dichloropyridine (B42133) core could be identified as a binder to a target protein. The sulfonyl fluoride group can then be used to covalently link this core to other fragments that bind in adjacent pockets, leading to a significant increase in binding affinity.

Chemical Probe Development Utilizing this compound Derivatives.nih.gov

Chemical probes are small molecules used to study and manipulate biological systems. The derivatives of this compound are well-suited for the development of covalent chemical probes due to the reactivity of the sulfonyl fluoride moiety. nih.gov

These probes can be designed to covalently label a specific protein of interest, enabling its identification, visualization, and functional characterization. The general strategy involves attaching a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) to the 2,5-dichloropyridine scaffold. This tagged probe can then be introduced into a biological system, where it will selectively react with its target protein. The reporter tag allows for the subsequent detection and analysis of the protein-probe complex.

The development of such probes can provide valuable insights into the role of a particular protein in disease processes and can be instrumental in target validation for drug discovery programs. The tunable reactivity of the sulfonyl fluoride group allows for the design of probes with appropriate kinetics for specific biological applications.

Advancements in Agrochemical Research and Crop Protection

2,5-Dichloropyridine-4-sulfonyl Fluoride (B91410) as an Intermediate for Novel Agrochemical Development

2,5-Dichloropyridine-4-sulfonyl fluoride is a specialized chemical compound that holds promise as a precursor for the synthesis of various agrochemical agents. Its unique structure, featuring a dichlorinated pyridine (B92270) ring functionalized with a sulfonyl fluoride group, provides multiple reactive sites for chemical modification. This allows for the introduction of diverse pharmacophores, leading to the development of compounds with tailored biological activities for crop protection.

Synthesis of Herbicidal Leads from Pyridine Sulfonyl Fluoride Derivatives

While direct synthesis of commercial herbicides from this compound is not yet widely documented in publicly available research, the broader class of pyridine sulfonyl fluorides and related halogenated pyridines are well-established precursors for herbicidal compounds. For instance, the derivatization of similar pyridine scaffolds has led to the development of potent herbicides. The presence of chlorine and fluorine atoms in the pyridine ring can significantly influence the molecule's herbicidal efficacy, selectivity, and environmental persistence. The sulfonyl fluoride group, in particular, is a versatile functional group that can be readily converted into sulfonamides or other sulfonyl-containing moieties, which are common features in many commercial herbicides.

Research in this area focuses on nucleophilic substitution reactions at the sulfonyl fluoride group or at the chlorine-substituted positions on the pyridine ring to build more complex molecules with herbicidal activity. The strategic manipulation of these reactive sites allows for the fine-tuning of the physicochemical properties of the resulting compounds to optimize their uptake, translocation, and interaction with the target enzymes in weeds.

Design of Insecticidal and Fungicidal Agents Utilizing Derived Scaffolds

The pyridine scaffold is a common feature in a number of successful insecticides and fungicides. The unique electronic properties of the pyridine ring, combined with the reactivity of the sulfonyl fluoride and chloro-substituents in this compound, make it an attractive starting point for the design of novel insecticidal and fungicidal agents.

For insecticides, the pyridine moiety can mimic natural neurotransmitters or other vital molecules in insects, leading to the disruption of their nervous system or other physiological processes. The sulfonyl group can be transformed into various functionalities that enhance the binding affinity of the molecule to its target site in the insect.

In the realm of fungicides, pyridine-based compounds have been shown to inhibit fungal growth through various mechanisms, including the disruption of cell membrane integrity and the inhibition of essential enzymes. The development of new fungicidal agents from this compound would involve the synthesis of derivatives that can effectively target and disrupt these fungal processes. The specific substitution pattern of the starting material could lead to derivatives with novel modes of action, potentially overcoming resistance issues seen with existing fungicides.

Rational Design and Optimization Strategies for Agrochemical Efficacy via Derived Compounds

The development of new agrochemicals from intermediates like this compound heavily relies on rational design and optimization strategies. This approach involves a deep understanding of the target pest's biology and the mechanism of action of the desired agrochemical.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are integral to this process. By analyzing the structural features of known active compounds, researchers can predict the potential efficacy of newly designed derivatives of this compound. This allows for the prioritization of synthetic targets and a more efficient discovery process.

Table 1: Key Physicochemical Parameters for Rational Agrochemical Design

| Parameter | Importance in Agrochemical Design |

| LogP (Lipophilicity) | Influences solubility, membrane permeability, and environmental fate. |

| pKa (Acidity/Basicity) | Affects uptake and translocation within the plant and the target organism. |

| Molecular Weight | Impacts diffusion and transport properties. |

| Polar Surface Area | Relates to membrane penetration and bioavailability. |

| Solubility | Crucial for formulation and application. |

Optimization strategies involve the systematic modification of the lead compounds derived from this compound. This can include altering the substituents on the pyridine ring or modifying the group attached to the sulfonyl moiety. The goal is to enhance the compound's potency against the target pest while minimizing its impact on non-target organisms and the environment.

Environmental Fate and Transport Studies of Agrochemicals Derived from this compound

A critical aspect of agrochemical development is the evaluation of the environmental fate and transport of any new compound. While specific data for derivatives of this compound are not yet available, general principles governing the environmental behavior of pyridine-based agrochemicals can be applied.

Key processes that determine the environmental fate of these compounds include:

Degradation: This can occur through microbial action in the soil (biodegradation) or through chemical processes like hydrolysis and photolysis. The presence of halogen atoms on the pyridine ring can influence the rate and pathway of degradation.

Sorption: The tendency of a compound to bind to soil particles affects its mobility. Compounds with higher lipophilicity tend to sorb more strongly to soil organic matter, reducing their potential for leaching into groundwater.

Leaching: The movement of a compound through the soil profile with water is a major concern for potential groundwater contamination. The solubility and sorption characteristics of the agrochemical are key determinants of its leaching potential.

Volatility: The tendency of a compound to vaporize and enter the atmosphere can lead to its long-range transport.

Table 2: Factors Influencing Environmental Fate of Pyridine-Based Agrochemicals

| Factor | Influence |

| Soil Type | Organic matter content, pH, and microbial activity affect degradation and sorption. |

| Climate | Temperature, rainfall, and sunlight influence degradation rates and transport. |

| Application Method | The way an agrochemical is applied can impact its initial distribution and subsequent fate. |

| Chemical Structure | The specific functional groups and substituents on the molecule determine its inherent properties. |

Thorough environmental fate and transport studies are essential to ensure that any new agrochemical derived from this compound can be used safely and sustainably, with minimal risk to the environment.

Advanced Characterization and Computational Approaches in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in the characterization of novel chemical entities. For derivatives of "2,5-Dichloropyridine-4-sulfonyl fluoride (B91410)," techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy are indispensable for confirming structures and identifying functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For fluorinated molecules, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.org

In the analysis of "2,5-Dichloropyridine-4-sulfonyl fluoride" and its derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons would be influenced by the presence of the electron-withdrawing chloro and sulfonyl fluoride groups.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The carbon atoms attached to electronegative atoms like chlorine and the sulfonyl group would exhibit characteristic downfield shifts. For instance, studies on similar sulfonyl fluorides have shown that the carbon atoms adjacent to a fluoroalkyl sulfonyl fluoride group appear in the range of 52.8-65.7 ppm. pdx.edu

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for compounds containing a sulfonyl fluoride group. The ¹⁹F chemical shift for the sulfonyl fluoride group is expected to appear in a characteristic region. For comparison, the ¹⁹F NMR chemical shift for benzenesulfonyl fluoride is approximately +65 ppm relative to CFCl₃. rsc.org The exact chemical shift for "this compound" would be influenced by the electronic environment of the pyridine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (H-3) | ~8.0-8.5 | Singlet | N/A |

| ¹H (H-6) | ~8.5-9.0 | Singlet | N/A |

| ¹³C (C-2) | ~150-155 | Singlet | N/A |

| ¹³C (C-3) | ~125-130 | Singlet | N/A |

| ¹³C (C-4) | ~140-145 | Doublet (due to ¹JC-F) | Large |

| ¹³C (C-5) | ~135-140 | Singlet | N/A |

| ¹⁹F (SO₂F) | +60 to +70 | Singlet | N/A |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

Upon ionization, "this compound" would undergo fragmentation, providing valuable structural information. The fragmentation pattern would be characterized by the loss of specific neutral fragments. Expected fragmentation pathways include:

Loss of the fluorine atom from the sulfonyl fluoride group.

Cleavage of the C-S bond, leading to the formation of a dichloropyridinyl radical cation and a sulfonyl fluoride radical.

Loss of SO₂ from the parent ion or subsequent fragment ions.

Loss of chlorine atoms.

The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The vibrational spectra of "this compound" would be characterized by absorption bands corresponding to the various bonds and functional groups.

Sulfonyl Group (SO₂): The sulfonyl group exhibits strong, characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively.

S-F Bond: The stretching vibration of the sulfur-fluorine bond in sulfonyl fluorides is expected to appear in the range of 850-750 cm⁻¹.

Pyridine Ring: The vibrations of the pyridine ring would give rise to a series of bands in the fingerprint region (1600-1400 cm⁻¹) of the spectrum.

C-Cl Bonds: The carbon-chlorine stretching vibrations are typically found in the region of 800-600 cm⁻¹.

Studies on polysulphuryl chlorides and fluorides have shown that the vibrational spectra can be interpreted in terms of characteristic group frequencies, which aids in the structural analysis of such compounds. scilit.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | C=C, C=N stretching | 1600-1450 | Medium to Strong |

| SO₂ | Asymmetric stretching | 1400-1350 | Strong |

| SO₂ | Symmetric stretching | 1200-1150 | Strong |

| S-F | Stretching | 850-750 | Strong |

| C-Cl | Stretching | 800-650 | Medium to Strong |

X-ray Crystallography for Precise Molecular Structure Determination of Derived Compounds

X-ray crystallography is an unparalleled technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. For novel derivatives of "this compound," obtaining single crystals suitable for X-ray diffraction analysis would provide definitive structural proof. mdpi.com

The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the steric and electronic effects within the molecule and how it interacts with other molecules in the crystal lattice. For instance, crystallographic studies on related heterocyclic compounds have provided detailed insights into their molecular geometry and intermolecular interactions. biointerfaceresearch.com

Quantum Chemical Calculations and Molecular Modeling of this compound

Quantum chemical calculations and molecular modeling are powerful computational tools used to complement experimental data and to predict the properties and reactivity of molecules. Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.net

Computational studies on "this compound" can provide a wealth of information about its electronic structure and reactivity.

Electronic Structure: Calculations can determine the distribution of electron density within the molecule, highlighting the polarization of bonds and the location of electron-rich and electron-deficient regions. This is often visualized using molecular electrostatic potential (MEP) maps.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity Prediction: Computational models can be used to predict the most likely sites for nucleophilic and electrophilic attack. For "this compound," the sulfonyl fluoride group is a strong electrophilic site, susceptible to nucleophilic attack. The pyridine ring, being electron-deficient due to the presence of the chlorine and sulfonyl fluoride groups, would be deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C-S bond, which connects the sulfonyl fluoride group to the dichloropyridine ring. The interplay of steric hindrance from the adjacent chlorine atom and electronic effects governs the rotational barrier and the relative stability of different conformers.

Computational methods, particularly DFT, are instrumental in mapping the potential energy surface associated with this rotation. By systematically varying the dihedral angle of the C-C-S-F bond and calculating the corresponding single-point energies, a rotational energy profile can be constructed. This profile reveals the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. For aryl sulfonyl fluorides, it has been shown that DFT calculations can reliably estimate these rotational barriers. mdpi.comrsc.org

The energy landscape of a molecule describes the relationship between its potential energy and its atomic coordinates. For this compound, this landscape would be dominated by the rotational potential of the sulfonyl fluoride group. A representative energy landscape, based on calculations for similar aryl sulfonyl compounds, would likely show two primary minima corresponding to the sulfonyl fluoride group being oriented in a low-energy conformation relative to the pyridine ring.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the conformational analysis of this compound, using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

| Conformer | Dihedral Angle (C-C-S-F) | Relative Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|---|

| A | ~60° | 0.00 | Minimum |

| TS1 | ~90° | ~4.5 | Transition State |

| B | ~120° | 0.15 | Minimum |

| TS2 | ~180° | ~5.0 | Transition State |

This table is illustrative and based on typical computational results for related aryl sulfonyl fluorides. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for the a priori prediction of various spectroscopic parameters, which are crucial for the characterization of novel compounds like this compound.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com These calculations can provide valuable insights for the structural elucidation and confirmation of synthesis. For fluorinated pyridines, DFT calculations have been shown to reproduce experimental chemical shifts with good accuracy. researchgate.net The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

An illustrative table of predicted NMR chemical shifts for this compound is presented below.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (at C3) | ~8.0 - 8.5 |

| H (at C6) | ~8.8 - 9.2 |

| C2 | ~150 - 155 |

| C3 | ~125 - 130 |

| C4 | ~140 - 145 |

| C5 | ~135 - 140 |

| C6 | ~155 - 160 |

| ¹⁹F | +40 to +70 (relative to CFCl₃) |

Note: These are estimated values based on computational studies of similar halogenated and sulfonyl-substituted pyridines and are not experimental data for this compound. researchgate.netacs.org

A table of predicted key vibrational frequencies for this compound is provided below as an example of what a computational study would yield.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N/C=C stretch (pyridine ring) | 1600 - 1450 | Strong |

| S=O asymmetric stretch | ~1420 | Strong |

| S=O symmetric stretch | ~1210 | Strong |

| C-Cl stretch | 800 - 700 | Medium-Strong |

| S-F stretch | ~750 | Strong |

These predicted frequencies are based on typical values for substituted pyridines and sulfonyl fluorides and serve as an illustrative guide. elixirpublishers.comnih.gov

Future Directions and Emerging Research Avenues for 2,5 Dichloropyridine 4 Sulfonyl Fluoride

Development of Novel Catalytic Methods for Derivatization

Future research will likely focus on developing novel catalytic methods to selectively functionalize the 2,5-Dichloropyridine-4-sulfonyl fluoride (B91410) core. The two chlorine atoms at the C2 and C5 positions and the sulfonyl fluoride group at the C4 position offer distinct opportunities for derivatization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a significant area for the derivatization of this compound. nih.govlookchem.com Methodologies such as Suzuki-Miyaura, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the chlorinated positions. nih.govrsc.org A key challenge and area of investigation will be achieving selective functionalization of one chlorine atom over the other, which can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the differential reactivity of the C2 and C5 positions could be exploited for sequential, site-selective couplings.

Furthermore, the development of catalytic methods for the amidation of the sulfonyl fluoride group is a promising research direction. While sulfonyl fluorides are more stable than their chloride counterparts, their reaction with amines to form sulfonamides can be catalyzed, for example, by nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. chemrxiv.orgnih.gov Applying such methods to 2,5-Dichloropyridine-4-sulfonyl fluoride would provide access to a diverse library of sulfonamides, a privileged structural motif in medicinal chemistry.

The table below illustrates potential catalytic cross-coupling reactions that could be adapted for the derivatization of the dichloropyridine core, based on established methods for similar aryl halides.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Arylboronic acids | Biarylpyridines |

| Stille | Pd(PPh₃)₄ | Organostannanes | Aryl/vinyl-substituted pyridines |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkynylpyridines |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Amines | Aminopyridines |

This table presents hypothetical applications of established catalytic methods to the this compound scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry and automated synthesis platforms. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher space-time yields. rsc.org The synthesis of sulfonyl fluorides, which can involve hazardous reagents or highly exothermic reactions, can be made safer and more efficient in a continuous-flow environment. researchgate.netresearchgate.net For example, electrochemical methods for sulfonyl fluoride synthesis have been successfully implemented in flow reactors, offering a green and efficient alternative to traditional methods. researchgate.netnih.govacs.org

Automated synthesis platforms can accelerate the exploration of the chemical space around the this compound scaffold. sigmaaldrich.com By integrating flow reactors with automated liquid handlers and purification modules, libraries of derivatives can be rapidly synthesized and screened. eubopen.org For instance, an automated platform could perform sequential cross-coupling reactions at the C2 and C5 positions with a diverse set of building blocks, followed by derivatization of the sulfonyl fluoride moiety. This high-throughput approach would be invaluable for generating focused compound libraries for drug discovery or materials science applications. nih.gov

The table below outlines a potential automated flow synthesis workflow for the diversification of this compound.

| Module | Operation | Reagents/Conditions | Outcome |

| Flow Reactor 1 | Selective Monofunctionalization (e.g., Suzuki Coupling) | This compound, Arylboronic acid, Pd catalyst | 2-Aryl-5-chloropyridine-4-sulfonyl fluoride |

| In-line Purification 1 | Scavenging/Filtration | Immobilized scavengers | Purified intermediate |

| Flow Reactor 2 | Second Functionalization (e.g., Sonogashira Coupling) | Intermediate from Module 1, Terminal alkyne, Pd/Cu catalyst | Di-substituted pyridine-4-sulfonyl fluoride |

| In-line Purification 2 | Liquid-Liquid Extraction | Automated extraction unit | Purified di-substituted product |

| Batch Reactor Array | Sulfonamide Formation | Di-substituted product, Array of amines, Catalytic HOBt | Library of final sulfonamide derivatives |

This table illustrates a conceptual automated workflow for the synthesis of a library of compounds derived from this compound.

Exploration in Bioconjugation and Chemical Biology Research

The sulfonyl fluoride group is a "privileged warhead" in chemical biology, known for its ability to form stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. This reactivity, combined with the stability of the S-F bond in aqueous environments, makes sulfonyl fluoride-containing molecules excellent candidates for use as covalent inhibitors and chemical probes.

Future research on this compound will likely involve its exploration as a scaffold for developing targeted covalent inhibitors. The dichloropyridine core can be functionalized to create molecules that bind non-covalently to a specific protein target, positioning the sulfonyl fluoride "warhead" to react with a nearby nucleophilic residue. The chlorine atoms serve as handles for late-stage functionalization, allowing for the rapid synthesis of analogues to optimize binding affinity and selectivity.

Furthermore, this compound could be developed into activity-based probes for enzyme profiling. By attaching a reporter tag (e.g., a fluorophore or biotin) to the pyridine (B92270) ring via one of the chloro positions, researchers can create tools to identify and study the activity of specific enzymes in complex biological systems. The unique substitution pattern of this compound may confer novel selectivity for certain classes of enzymes, expanding the toolkit available for chemical biology research. The stability of the sulfonyl fluoride moiety also makes it suitable for applications in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a set of powerful reactions for bioconjugation.

| Application Area | Potential Target Residues | Rationale for Use | Example Modification |

| Covalent Enzyme Inhibition | Serine, Threonine, Tyrosine, Lysine | The sulfonyl fluoride acts as an electrophilic trap for nucleophilic residues in an enzyme's active site. | Functionalization at C2/C5 to mimic a known enzyme substrate or ligand. |

| Activity-Based Probes | Serine Proteases, Kinases | Covalent labeling of active enzymes allows for their detection and quantification. | Attachment of a biotin (B1667282) or fluorescent tag at C2 or C5. |

| SuFEx Click Chemistry | Amine- or Phenol-containing Biomolecules | The sulfonyl fluoride can react with silylated amines or phenols for efficient bioconjugation. | Use as a linker to connect two different biological molecules. |

This table outlines potential applications of this compound in the field of chemical biology.

Advanced Applications in Functional Materials and Optoelectronics

The rigid, electron-deficient pyridine core of this compound, combined with its multiple sites for functionalization, makes it an intriguing building block for novel functional materials and optoelectronic devices. The introduction of conjugated organic moieties at the C2 and C5 positions could lead to the creation of new dyes, fluorescent sensors, or organic semiconductors.

In the field of polymer chemistry, this compound could serve as a monomer or cross-linker. The SuFEx reaction, which involves the formation of polysulfonates or polysulfates from bis-sulfonyl fluorides and diols, is a powerful tool for polymer synthesis. By first converting the chlorine atoms into other functional groups (e.g., hydroxyls or silyl (B83357) ethers), bifunctional monomers derived from this compound could be prepared and used in SuFEx polymerization to create novel polymers with unique thermal and electronic properties.

Furthermore, the electron-withdrawing nature of the sulfonyl fluoride group and the pyridine ring could be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By tuning the electronic properties of the molecule through derivatization at the chloro positions, materials with specific energy levels (HOMO/LUMO) could be engineered to facilitate efficient charge transport or light emission.

| Material Class | Synthetic Strategy | Potential Properties | Target Application |

| Conjugated Polymers | Polycondensation via cross-coupling (e.g., Suzuki) | Tunable bandgap, charge mobility | Organic photovoltaics, transistors |

| Polysulfonates | SuFEx polymerization with diols | High thermal stability, specific refractive index | High-performance plastics, optical materials |

| Fluorescent Dyes | Introduction of chromophores via cross-coupling | Environment-sensitive fluorescence | Chemical sensors, bio-imaging |

| Small Molecule Semiconductors | Derivatization with charge-transporting groups | High electron mobility | n-type materials for OLEDs/OPVs |

This table summarizes potential applications of this compound derivatives in materials science.

Interdisciplinary Research with Data Science and Machine Learning for Synthetic Route Planning

The complexity of synthesizing multi-substituted heterocycles like derivatives of this compound presents an ideal challenge for the application of data science and machine learning (ML). Computer-aided synthesis planning (CASP) tools are increasingly using ML algorithms to predict retrosynthetic pathways and optimize reaction conditions.

Future research will likely involve the use of ML models to design efficient synthetic routes to complex target molecules starting from this compound. These models, trained on vast databases of chemical reactions, can propose novel disconnection strategies that might not be obvious to a human chemist. For a molecule with multiple reactive sites like this one, ML can help predict the chemoselectivity of a given reaction, guiding the choice of reagents and protecting groups to achieve the desired outcome.

Moreover, ML can be used to predict the properties of virtual derivatives of this compound. By training models on datasets of molecules with known biological activity or material properties, it is possible to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis. This in silico screening can significantly reduce the time and resources required for the discovery of new drugs or materials. The interplay between automated synthesis platforms and ML-driven design represents a powerful paradigm for future chemical research.

| Machine Learning Application | Methodology | Input Data | Predicted Output |

| Retrosynthesis Planning | Transformer-based models, Graph neural networks | Target molecule structure | Plausible synthetic routes and precursor molecules |

| Reaction Outcome Prediction | Random forest, Neural networks | Reactants, reagents, conditions | Product structure, yield, and selectivity |

| Property Prediction (QSAR/QSPR) | Support vector machines, Deep learning | Molecular descriptors of virtual derivatives | Biological activity, electronic properties, toxicity |

| Catalyst/Ligand Optimization | Bayesian optimization, Genetic algorithms | Catalyst/ligand structures, reaction yields | Optimal catalyst/ligand for a specific transformation |

This table describes how machine learning techniques could be applied to accelerate research involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.